

# **Eudragit® for Sustained Release Matrix Tablets:**A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Eudragit® polymers in the formulation of sustained release matrix tablets. Eudragit®, a brand of polymethacrylate-based copolymers, offers a versatile platform for controlling the release of active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy, and improving patient compliance.[1][2][3] This document provides a comprehensive overview of the types of Eudragit® polymers suitable for sustained release applications, the underlying mechanisms of drug release, formulation methodologies, and detailed experimental protocols for characterization.

#### **Eudragit® Polymers for Sustained Release**

Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acid esters. [3] For sustained release matrix tablets, the key polymers are those that are insoluble in gastrointestinal fluids and exhibit pH-independent swelling.[1][4] This characteristic allows for a consistent drug release rate throughout the digestive tract. The most commonly employed grades for creating matrix systems are the Eudragit® RL (high permeability), RS (low permeability), and neutral NE/NM series.[2][4]

The fundamental difference between the RL and RS types lies in the content of quaternary ammonium groups in their structure. Eudragit® RL polymers have a higher concentration of these hydrophilic groups, leading to greater permeability and faster drug release.[1] Conversely, Eudragit® RS polymers have a lower content of these groups, resulting in a less permeable matrix and slower drug release.[1][5] By combining Eudragit® RL and RS grades in



various ratios, formulators can precisely tailor the permeability of the matrix and, consequently, the drug release profile to meet specific therapeutic needs.[1][4]

The neutral Eudragit® NE and NM grades are copolymers of ethyl acrylate and methyl methacrylate without any functional ionic groups.[3][4] This neutrality makes them an excellent option for formulating with APIs regardless of their ionic charge and for creating highly flexible matrix systems.[1]

Table 1: Properties of Key Eudragit® Polymers for Sustained Release Matrix Tablets

| Eudragit® Grade     | Chemical<br>Name/Type                                  | Permeability | Key Characteristics<br>& Properties                                                                                      |
|---------------------|--------------------------------------------------------|--------------|--------------------------------------------------------------------------------------------------------------------------|
| Eudragit® RL PO/100 | Amino Methacrylate<br>Copolymer (Type A)<br>USP/NF     | High         | Insoluble with pH-independent swelling; high water uptake; forms a permeable matrix.[1][2]                               |
| Eudragit® RS PO/100 | Amino Methacrylate<br>Copolymer (Type B)<br>USP/NF     | Low          | Insoluble with pH- independent swelling; low water uptake; forms a dense, less permeable matrix.[1] [2]                  |
| Eudragit® NE 30 D   | Poly(ethyl acrylate-co-<br>methyl methacrylate)<br>2:1 | Low          | Aqueous dispersion of<br>a neutral copolymer;<br>insoluble with pH-<br>independent swelling;<br>forms flexible films.[4] |
| Eudragit® NM 30 D   | Poly(ethyl acrylate-co-<br>methyl methacrylate)        | Low          | Aqueous dispersion of a neutral copolymer; similar to NE 30 D, effective matrix former.[1][4][7]                         |



## **Mechanism of Drug Release**

The primary mechanism of drug release from an insoluble Eudragit® matrix tablet is diffusion. The process is not based on erosion or degradation of the polymer matrix but on the passage of the drug through the swollen, porous polymer network.

The sequence of events is as follows:

- Hydration: Upon ingestion, the tablet comes into contact with gastrointestinal fluids, which begin to penetrate the matrix.
- Swelling & Pore Formation: The Eudragit® polymer hydrates and swells, creating a network
  of microscopic pores and channels within the tablet structure.
- Drug Dissolution: The API dissolves in the fluid that has penetrated the matrix.
- Diffusion: A concentration gradient is established between the dissolved drug inside the
  matrix and the bulk fluid outside. This gradient drives the diffusion of the dissolved drug out
  of the tablet and into the gastrointestinal tract.

The rate of diffusion, and therefore the drug release rate, is governed by the permeability of the polymer matrix. A matrix formulated with Eudragit® RS will have lower permeability and thus a slower release rate compared to one made with the more permeable Eudragit® RL.[8]





Click to download full resolution via product page

Figure 1. Drug release mechanism from an insoluble Eudragit® matrix tablet.

## **Formulation and Manufacturing Processes**

Eudragit®-based matrix tablets can be manufactured using several standard pharmaceutical techniques. The choice of method depends on the properties of the API, the desired release profile, and the specific Eudragit® grade being used.

#### Foundational & Exploratory





- Direct Compression (DC): This is the simplest method, involving the blending of powdered Eudragit® grades (e.g., RL PO, RS PO) with the API and other excipients (fillers, lubricants), followed by direct compression into tablets. It is suitable for APIs with good flowability and compressibility.
- Wet Granulation (WG): This is a common and robust method. The API and fillers are blended, and then granulated using a binder solution. For matrix tablets, aqueous dispersions like Eudragit® NE 30 D or NM 30 D can be used as the granulating liquid, effectively forming the matrix structure during this process.[9][10] Alternatively, organic solutions of Eudragit® can be used.
- Injection Moulding / Hot Melt Extrusion (HME): These are advanced, solvent-free techniques
  where the API is mixed with thermoplastic Eudragit® polymers and processed at elevated
  temperatures to create the matrix tablet.[11] This can produce tablets with a very low
  porosity, leading to highly controlled, diffusion-based release.[11]





Click to download full resolution via product page

**Figure 2.** General experimental workflow for wet granulation of matrix tablets.



# **Experimental Protocols**Tablet Formulation via Wet Granulation

This protocol provides a representative method for preparing sustained release matrix tablets using an aqueous Eudragit® dispersion.

- Materials:
  - Active Pharmaceutical Ingredient (API)
  - Eudragit® NM 30 D (as granulating liquid/binder)[9]
  - Filler (e.g., Microcrystalline Cellulose, Lactose)
  - Lubricant (e.g., Magnesium Stearate)
  - Purified Water (for dilution of dispersion if needed)
- Procedure:
  - Dispensing: Accurately weigh all raw materials as per the formulation. (See Table 2 for examples).
  - 2. Pre-blending: Sift the API and filler through an appropriate mesh sieve and blend in a high-shear mixer or planetary mixer for 5-10 minutes to ensure homogeneity.[9]
  - 3. Granulation: While the blender is running at a suitable speed, slowly add the Eudragit® NM 30 D aqueous dispersion to the powder blend over 5 minutes to form a wet mass.[9]
  - 4. Wet Massing: Continue mixing for an additional 3-5 minutes to achieve granules of the desired consistency.
  - 5. Wet Milling: Pass the wet mass through a 1.25-mm mesh sieve.[9]
  - 6. Drying: Dry the granules in a hot air oven or a fluid bed dryer at 40-50°C until the loss on drying (LOD) is within the specified limit (typically < 2%).[9][10]



- 7. Dry Milling: Sift the dried granules through a sieve (e.g., No. 22) to obtain a uniform granule size and break any agglomerates.[10]
- 8. Lubrication: Add the sifted lubricant (e.g., Magnesium Stearate) to the granules and blend for 2-3 minutes at a low speed.
- 9. Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.[10]

### **In-Vitro Dissolution Testing**

This protocol is essential for evaluating the drug release profile of the formulated tablets.

- Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[12][13][14]
- Dissolution Medium: 900 mL of a specified medium. Since Eudragit® RL/RS/NE/NM polymers are pH-independent, the medium is chosen based on the API's properties and physiological relevance (e.g., 0.1N HCl for 2 hours, followed by phosphate buffer pH 6.8, or simply demineralized water).[10][11]
- Apparatus Settings:

Temperature: 37 ± 0.5°C.[11]

Rotation Speed: 50 or 100 rpm.[11][14]

- Procedure:
  - 1. Place one tablet in each dissolution vessel.
  - 2. Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).[11][14]
  - 3. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium if necessary to maintain sink conditions.
  - 4. Filter the samples through a suitable filter (e.g.,  $0.45 \mu m$ ).



 Analysis: Determine the concentration of the API in each sample using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

## **Analysis of Drug Release Kinetics**

To understand the mechanism of drug release, the dissolution data is fitted to various kinetic models.[12]

- Zero-Order Model:Qt = Q0 + K0t
  - Describes drug release at a constant rate, independent of concentration.
- First-Order Model:log Qt = log Q0 + K1t / 2.303
  - Describes drug release where the rate is proportional to the amount of drug remaining in the dosage form.
- Higuchi Model:Qt = KHt^1/2
  - Describes drug release from a matrix system based on Fickian diffusion. A good fit often indicates a diffusion-controlled release mechanism.[8][12][16]
- Korsmeyer-Peppas Model:Mt / M∞ = Ktn
  - Used to analyze release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved. The release exponent 'n' is indicative of the release mechanism. For a cylindrical tablet, n ≈ 0.45 suggests Fickian diffusion, 0.45 < n < 0.89 suggests anomalous (non-Fickian) transport (diffusion and polymer relaxation), and n ≈ 0.89 suggests Case II transport (zero-order release).[5][12][17]</p>

## **Quantitative Data and Formulation Examples**

The following tables summarize example formulations and resulting kinetic data from various studies, illustrating the impact of polymer choice and concentration on drug release.

Table 2: Example Formulations of Eudragit® Sustained Release Matrix Tablets



| API                    | Eudragit®<br>Type            | Polymer<br>Conc. (%<br>w/w) | Manufacturi<br>ng Method           | Other Key<br>Excipients        | Reference |
|------------------------|------------------------------|-----------------------------|------------------------------------|--------------------------------|-----------|
| Theophylline           | Eudragit® RS<br>PO           | 10-50%                      | Direct<br>Compression              | Ludipress<br>LCE               | [8]       |
| Theophylline           | Eudragit® RS<br>PO / RL PO   | 50% (various ratios)        | Direct<br>Compression              | Ludipress<br>LCE               | [8]       |
| Paracetamol            | Eudragit® RS<br>PO           | 5-15%                       | Wet Granulation / Solid Dispersion | Lactose,<br>Starch             | [16]      |
| Diltiazem HCl          | Eudragit®<br>NM 30 D         | 11.3 - 13.8%                | Wet<br>Granulation                 | Microcrystalli<br>ne Cellulose | [4]       |
| Fluvastatin<br>Sodium  | Eudragit® RS<br>100 / RL 100 | Not specified               | Wet<br>Granulation                 | Lactose, Mg<br>Stearate        | [5]       |
| Metoprolol<br>Tartrate | Eudragit® RL<br>/ RS         | 70% (various ratios)        | Injection<br>Moulding              | Triethyl<br>Citrate            | [11]      |

Table 3: Summary of Drug Release Kinetics from Eudragit® Matrix Tablets



| API                   | Eudragit®<br>System               | Best Fit<br>Kinetic<br>Model    | Release<br>Exponent<br>'n'<br>(Korsmeyer<br>-Peppas) | Inferred<br>Release<br>Mechanism                        | Reference |
|-----------------------|-----------------------------------|---------------------------------|------------------------------------------------------|---------------------------------------------------------|-----------|
| Paracetamol           | Eudragit® RS<br>PO                | Higuchi (R <sup>2</sup> > 0.98) | < 0.5                                                | Fickian<br>Diffusion                                    | [16]      |
| Fluvastatin<br>Sodium | Eudragit® RS<br>100 / RL 100      | Korsmeyer-<br>Peppas            | 0.5318                                               | Anomalous (Non-Fickian) Transport (Diffusion & Erosion) | [5]       |
| Anti-anginal<br>Drug  | Eudragit® L<br>100-55             | Higuchi (R² = 0.99)             | Not specified                                        | Anomalous<br>(Non-Fickian)<br>Transport                 | [12]      |
| Theophylline          | Eudragit® RS<br>PO                | Higuchi /<br>Zero-Order         | 0.45 - 0.82                                          | Anomalous<br>(Non-Fickian)<br>Transport                 | [8]       |
| Verapamil             | Eudragit® NE<br>30D /<br>Carbopol | Not specified                   | 0.7 - 1.0                                            | Anomalous<br>(Non-Fickian)<br>Transport                 | [17]      |

#### Conclusion

Eudragit® polymers provide a highly reliable and adaptable platform for the development of sustained release matrix tablets. Through the careful selection of polymer grades—primarily the RL, RS, and neutral NE/NM series—and their combination ratios, drug development professionals can achieve precise control over drug release rates. The primary release mechanism from these insoluble matrices is diffusion, which can be modulated by formulation and process variables. The manufacturing of these tablets can be accomplished through straightforward and scalable techniques like direct compression and wet granulation, making Eudragit® an invaluable tool in modern oral drug delivery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EUDRAGIT® Functional Polymers for Sustained Release Evonik Industries [healthcare.evonik.com]
- 2. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms Evonik Industries [healthcare.evonik.com]
- 3. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare PMC [pmc.ncbi.nlm.nih.gov]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. EUDRAGIT® NM 30 D [evonik.com]
- 8. banglajol.info [banglajol.info]
- 9. medicina.lsmuni.lt [medicina.lsmuni.lt]
- 10. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Sustained-Release Matrix Tablets Based on Metoprolol and an Acrylic Carrier Using Injection Moulding PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 14. japsonline.com [japsonline.com]
- 15. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pjps.pk [pjps.pk]
- 17. dissolutiontech.com [dissolutiontech.com]



To cite this document: BenchChem. [Eudragit® for Sustained Release Matrix Tablets: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196250#eudragit-for-sustained-release-matrix-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com